Ginsenoside Rs2

Übersicht

Beschreibung

Ginsenoside Rs2 is a triterpenoid saponin found in the roots of Panax ginseng, a medicinal plant belonging to the Araliaceae family. Ginsenosides are the primary active components responsible for the pharmacological properties of ginseng, which include anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ginsenoside Rs2 can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach . Additionally, synthetic biology approaches have been applied to produce ginsenosides in microbial cell factories, such as Saccharomyces cerevisiae .

Industrial Production Methods

Industrial production of ginsenosides often involves the extraction of ginseng roots followed by purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The ginseng roots are typically freeze-dried, pulverized, and extracted with solvents like methanol .

Analyse Chemischer Reaktionen

Types of Reactions

Ginsenoside Rs2 undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the structure and enhancing the bioactivity of the compound .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include glycosidases for hydrolysis and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from the chemical reactions of this compound include various glycosylated derivatives, which exhibit enhanced pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ginsenoside Rs2 exhibits a range of biological activities that contribute to its therapeutic applications. Key pharmacological effects include:

- Neuroprotective Effects : this compound has shown potential in protecting neuronal cells from damage due to oxidative stress and neurotoxicity. Studies indicate that it may inhibit apoptosis in neuronal cells, suggesting its use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anti-Cancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. It appears to modulate key signaling pathways involved in cell survival and death, making it a candidate for cancer therapy .

- Cardiovascular Benefits : this compound has been linked to improvements in cardiovascular health by enhancing endothelial function and reducing oxidative stress. Its role in modulating blood pressure and improving vascular health is particularly noteworthy .

Table 1: Summary of Case Studies on this compound

Future Perspectives

The research surrounding this compound is still evolving, with several avenues for future exploration:

- Clinical Trials : More rigorous clinical trials are needed to establish the efficacy and safety profile of this compound in humans.

- Formulation Development : The development of novel formulations that enhance the bioavailability of this compound could lead to improved therapeutic outcomes.

- Mechanistic Studies : Further studies are necessary to elucidate the detailed molecular mechanisms underlying its pharmacological effects.

Wirkmechanismus

Ginsenoside Rs2 exerts its effects through various molecular targets and pathways. It interacts with steroidal receptors and modulates multiple physiological activities, including immune function, metabolism, and blood pressure regulation . The compound’s mechanism of action involves the inhibition of reactive oxygen species production, upregulation of antioxidant enzymes, and modulation of apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

Ginsenoside Rs2 is part of the protopanaxadiol (PPD) group of ginsenosides, which also includes compounds like Rb1, Rb2, Rc, and Rd . Compared to other ginsenosides, Rs2 exhibits unique pharmacological properties, such as a higher potency in modulating immune responses and reducing oxidative stress .

List of Similar Compounds

- Ginsenoside Rb1

- Ginsenoside Rb2

- Ginsenoside Rc

- Ginsenoside Rd

- Ginsenoside Rg3

- Ginsenoside Rh2

Biologische Aktivität

Ginsenoside Rs2, a member of the ginsenoside family derived from Panax ginseng, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

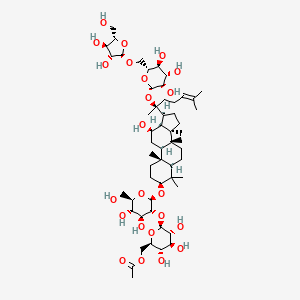

Chemical Structure and Properties

This compound is characterized by its chemical formula C55H92O23. As a triterpenoid saponin, it exhibits a complex structure that contributes to its biological activities. The presence of multiple hydroxyl groups and sugar moieties enhances its interaction with various biological targets.

Biological Activities

This compound has been studied for several key biological activities:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in reducing oxidative stress and protecting cells from damage caused by free radicals .

- Anti-inflammatory Effects : Research indicates that Rs2 can modulate inflammatory pathways, potentially reducing inflammation in various conditions. It influences the expression of pro-inflammatory cytokines and can inhibit the activation of nuclear factor kappa B (NF-κB) signaling .

- Neuroprotective Effects : Studies have shown that this compound may protect neuronal cells from apoptosis and promote neuronal survival under stress conditions. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases .

- Anti-cancer Activity : this compound has demonstrated potential anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. It appears to exert these effects through multiple pathways, including the modulation of cell cycle regulators and apoptotic proteins .

Table 1: Summary of Biological Activities of this compound

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interaction with Receptors : this compound interacts with various cellular receptors, including steroid hormone receptors, which may mediate its adaptogenic and anti-stress effects .

- Regulation of Signaling Pathways : It modulates key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival, proliferation, and apoptosis .

- Influence on Gene Expression : this compound can alter the expression levels of genes involved in inflammation and apoptosis, thereby affecting cellular responses to stressors .

Case Studies

Several studies have investigated the effects of this compound in different contexts:

- Diabetes Management : A study demonstrated that this compound could inhibit aldose reductase activity, suggesting its potential use in managing diabetic complications by preventing sorbitol accumulation in tissues .

- Neurodegenerative Diseases : In animal models of Alzheimer’s disease, this compound was shown to improve cognitive function and reduce neuroinflammation .

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H92O23/c1-24(2)11-10-15-55(9,78-49-45(69)41(65)39(63)31(75-49)23-71-47-43(67)37(61)29(21-57)72-47)26-12-17-54(8)35(26)27(59)19-33-52(6)16-14-34(51(4,5)32(52)13-18-53(33,54)7)76-50-46(42(66)36(60)28(20-56)73-50)77-48-44(68)40(64)38(62)30(74-48)22-70-25(3)58/h11,26-50,56-57,59-69H,10,12-23H2,1-9H3/t26-,27+,28+,29-,30+,31+,32-,33+,34-,35-,36+,37-,38+,39+,40-,41-,42-,43+,44+,45+,46+,47+,48-,49-,50-,52-,53+,54+,55-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBSZCIZVSPSMQ-HTVDCONZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H92O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.